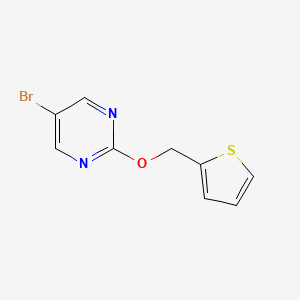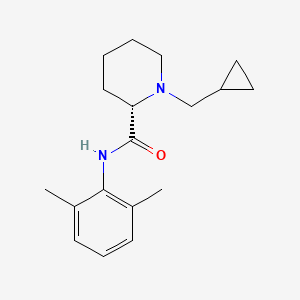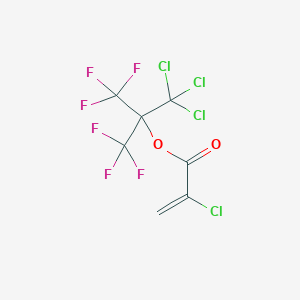
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is a synthetic organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester typically involves the esterification of 2-Propenoic acid with 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form high molecular weight polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with catalysts such as palladium or copper.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are commonly used.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Addition Reactions: The major products are addition compounds with the electrophile or nucleophile added across the double bond.
Polymerization: The major products are polymers with repeating units derived from the original monomer.
科学的研究の応用
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in the development of bioactive compounds and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
作用機序
The mechanism of action of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester involves its interaction with molecular targets through its reactive functional groups. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Propenoic acid, ethyl ester: Known for its use in the production of polymers and copolymers.
2-Propenoic acid, 2-chloroethyl ester: Used in the synthesis of specialty chemicals and as a monomer for polymerization.
2-Propenoic acid, 3-phenyl-, ethyl ester: Utilized in the production of fragrances and as an intermediate in organic synthesis.
Uniqueness
2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is unique due to its high halogen content, which imparts distinct chemical and physical properties. The presence of multiple chlorine and fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
2043217-94-1 |
|---|---|
分子式 |
C7H2Cl4F6O2 |
分子量 |
373.9 g/mol |
IUPAC名 |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H2Cl4F6O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2 |
InChIキー |
SFEYWIAXUIENRV-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



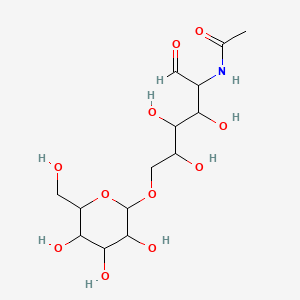


![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)
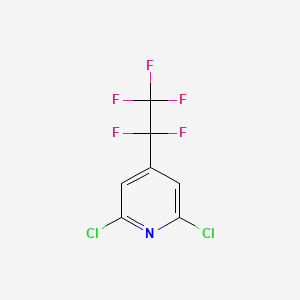
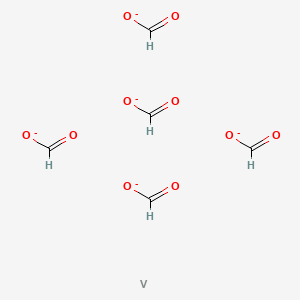

![4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester](/img/structure/B12064151.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)


